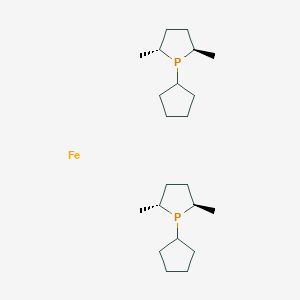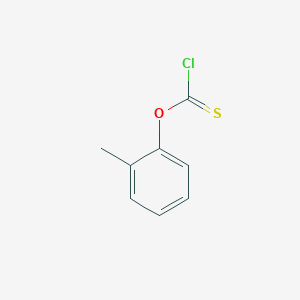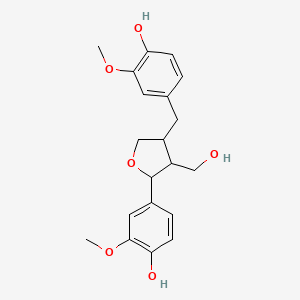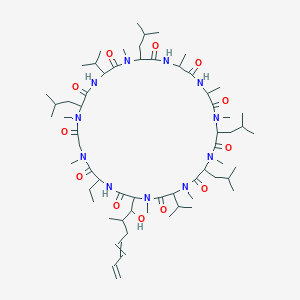![molecular formula C10H12N4O4 B13387452 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyinosine is a purine nucleoside analog where the hydroxy group at the 3’ position of inosine is replaced by a hydrogen atom . This compound is structurally similar to inosine but lacks the 3’-hydroxyl group, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyinosine typically involves the deoxygenation of inosine. One common method is the use of selective reduction reactions where the 3’-hydroxyl group is replaced by a hydrogen atom. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods
Industrial production of 3’-Deoxyinosine may involve biotechnological approaches using recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inosine to 3’-Deoxyinosine through enzymatic pathways .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hypoxanthine derivatives.
Reduction: Reduction reactions can further modify the nucleoside.
Substitution: The hydrogen at the 3’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tributyltin hydride is often used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hypoxanthine derivatives and modified nucleosides that can be used in further chemical or biological applications .
Scientific Research Applications
3’-Deoxyinosine has several applications in scientific research:
Mechanism of Action
3’-Deoxyinosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This leads to A:T to G:C transition mutations. The compound is recognized and excised by specific DNA repair enzymes, such as endonuclease V, which initiates the repair process .
Comparison with Similar Compounds
Similar Compounds
Inosine: A naturally occurring nucleoside with a hydroxyl group at the 3’ position.
Cordycepin (3’-Deoxyadenosine): Similar to 3’-Deoxyinosine but with an adenine base instead of hypoxanthine.
3’-Deoxyguanosine: Another deoxy nucleoside analog with a guanine base.
Uniqueness
3’-Deoxyinosine is unique due to its specific pairing properties and its role in inducing mutations, which makes it a valuable tool in genetic and biochemical research. Its ability to be selectively incorporated into DNA and recognized by repair enzymes distinguishes it from other nucleoside analogs .
Properties
IUPAC Name |
9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDLTVHZJHPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
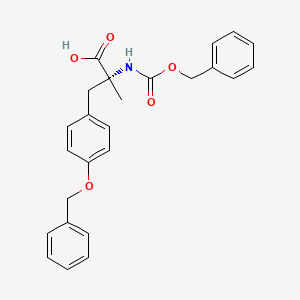
![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)

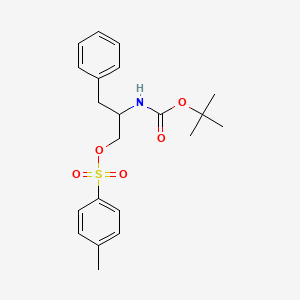
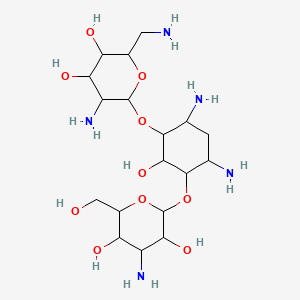
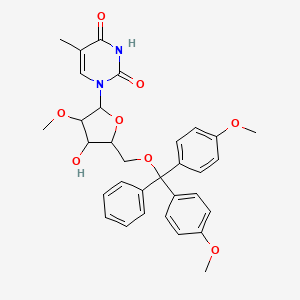
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
